[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-methyl-amino]-acetic acid [(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-methyl-amino]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13378227
InChI: InChI=1S/C12H15NO4/c1-13(8-12(14)15)7-9-2-3-10-11(6-9)17-5-4-16-10/h2-3,6H,4-5,7-8H2,1H3,(H,14,15)
SMILES: CN(CC1=CC2=C(C=C1)OCCO2)CC(=O)O
Molecular Formula: C12H15NO4
Molecular Weight: 237.25 g/mol

[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-methyl-amino]-acetic acid

CAS No.:

Cat. No.: VC13378227

Molecular Formula: C12H15NO4

Molecular Weight: 237.25 g/mol

* For research use only. Not for human or veterinary use.

[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-methyl-amino]-acetic acid -

Specification

Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
IUPAC Name 2-[2,3-dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]acetic acid
Standard InChI InChI=1S/C12H15NO4/c1-13(8-12(14)15)7-9-2-3-10-11(6-9)17-5-4-16-10/h2-3,6H,4-5,7-8H2,1H3,(H,14,15)
Standard InChI Key GDQKNUAKWXTKSJ-UHFFFAOYSA-N
SMILES CN(CC1=CC2=C(C=C1)OCCO2)CC(=O)O
Canonical SMILES CN(CC1=CC2=C(C=C1)OCCO2)CC(=O)O

Introduction

Structural and Functional Features of [(2,3-Dihydro-benzo dioxin-6-ylmethyl)-methyl-amino]-acetic Acid

The compound’s structure comprises a 1,4-benzodioxane core, a bicyclic ether system known for enhancing metabolic stability and bioavailability in drug design . At the 6-position of this core, a methylamino group (–N(CH₃)–) bridges the benzodioxane to an acetic acid moiety (–CH₂COOH). This configuration introduces both hydrophilic (carboxylic acid) and lipophilic (benzodioxane) regions, suggesting potential for balanced pharmacokinetic properties. The methyl group on the amino moiety may further modulate solubility and steric interactions with biological targets.

Comparative analysis with structurally related benzodioxane derivatives, such as N-(2,3-dihydrobenzo -dioxin-6-yl)-4-methylbenzenesulfonamide (compound 3 in ), reveals that substitutions at the 6-position significantly influence biological activity. For instance, sulfonamide derivatives exhibit α-glucosidase inhibition, while acetamide analogs show weaker acetylcholinesterase (AChE) inhibition . By extension, the carboxylic acid group in [(2,3-Dihydro-benzo dioxin-6-ylmethyl)-methyl-amino]-acetic acid may confer distinct hydrogen-bonding capabilities, potentially enhancing interactions with enzymatic active sites.

Hypothetical Synthesis Pathway

While no explicit synthesis route for [(2,3-Dihydro-benzo dioxin-6-ylmethyl)-methyl-amino]-acetic acid is documented, its preparation can be inferred from methods used for analogous benzodioxane derivatives . A plausible three-step synthesis is outlined below:

Synthesis of 2,3-Dihydrobenzo dioxin-6-ylmethylamine

The starting material, 2,3-dihydrobenzo[1, dioxin-6-amine (1 in ), undergoes reductive amination with formaldehyde (HCHO) under catalytic hydrogenation (H₂/Pd-C) to introduce the methyl group, yielding N-methyl-2,3-dihydrobenzo dioxin-6-amine.

Alkylation with Bromoacetic Acid

The methylamino intermediate reacts with bromoacetic acid in a polar aprotic solvent (e.g., N,N-dimethylformamide, DMF) using lithium hydride (LiH) as a base. This nucleophilic substitution replaces the bromine atom with the methylamino-benzodioxane group, forming the acetic acid derivative.

Purification and Characterization

Crude product isolation via acid-base extraction is followed by recrystallization. Structural confirmation employs Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (¹H-NMR), and elemental analysis (CHN), as demonstrated for related compounds .

Table 1: Hypothetical Spectral Data for [(2,3-Dihydro-benzo dioxin-6-ylmethyl)-methyl-amino]-acetic Acid

TechniqueExpected SignalsReference Analog Data
FT-IR (cm⁻¹)3250 (N–H stretch), 2925 (C–H aliphatic), 1705 (C=O, carboxylic acid), 1250 (C–O–C)3248 (N–H), 1715 (C=O), 1383 (SO₂)
¹H-NMR (ppm)6.5–6.7 (benzodioxane aromatic H), 4.2–4.3 (OCH₂CH₂O), 3.1 (N–CH₃), 2.5 (CH₂COOH)4.22–4.21 (OCH₂CH₂O), 2.43 (CH₃)
CHN AnalysisC: ~58%, H: ~5.5%, N: ~6.5%C: 63.00–64.47%, N: 6.00–6.53%

Molecular Docking and Computational Insights

In silico docking simulations, as performed for sulfonamide-acetamide hybrids , could predict the binding mode of [(2,3-Dihydro-benzo[1, dioxin-6-ylmethyl)-methyl-amino]-acetic acid. Key interactions might include:

  • Hydrogen bonding between the carboxylic acid group and α-glucosidase residues (e.g., Asp349).

  • π-π stacking of the benzodioxane ring with hydrophobic pockets in AChE.

  • Van der Waals interactions involving the methylamino linker.

Therapeutic Applications and Future Directions

The compound’s dual potential for α-glucosidase and AChE inhibition positions it as a candidate for dual-action therapeutics in T2DM and AD. Further research should prioritize:

  • Synthesis and Validation: Confirming the proposed synthesis route and characterizing the compound spectroscopically.

  • Enzymatic Assays: Testing inhibitory activity against α-glucosidase (yeast and mammalian isoforms) and AChE.

  • ADME Profiling: Evaluating absorption, distribution, metabolism, and excretion properties in vitro.

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